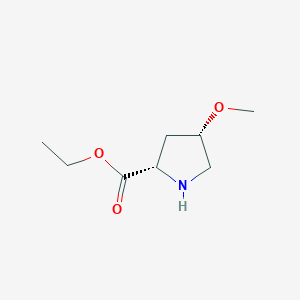
ethyl (2S,4S)-4-methoxypyrrolidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (2S,4S)-4-methoxypyrrolidine-2-carboxylate is a chiral compound that belongs to the class of pyrrolidine derivatives This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2S,4S)-4-methoxypyrrolidine-2-carboxylate typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the reaction of (S)-4-methoxypyrrolidine-2-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions to yield the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of chiral catalysts or chiral resolution techniques is essential to achieve high enantiomeric purity. Advanced techniques such as preparative chromatography or crystallization may be employed to separate the desired enantiomer from the racemic mixture.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (2S,4S)-4-methoxypyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogenating agents (e.g., thionyl chloride) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ethyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate.
Reduction: Formation of ethyl (2S,4S)-4-methoxypyrrolidine-2-methanol.
Substitution: Formation of various substituted pyrrolidine derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
Ethyl (2S,4S)-4-methoxypyrrolidine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a ligand in enzyme inhibition studies.
Medicine: Investigated for its potential therapeutic effects, particularly as a precursor to drugs targeting neurological disorders.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of ethyl (2S,4S)-4-methoxypyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of enzymes, potentially inhibiting their activity. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.
Comparación Con Compuestos Similares
Ethyl (2S,4S)-4-methoxypyrrolidine-2-carboxylate can be compared with other pyrrolidine derivatives, such as:
Ethyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate: Similar structure but with a hydroxyl group instead of a methoxy group.
Ethyl (2S,4S)-4-aminopyrrolidine-2-carboxylate: Contains an amino group instead of a methoxy group.
Ethyl (2S,4S)-4-chloropyrrolidine-2-carboxylate: Contains a chlorine atom instead of a methoxy group.
The uniqueness of this compound lies in its specific stereochemistry and the presence of the methoxy group, which can influence its reactivity and biological activity.
Propiedades
Fórmula molecular |
C8H15NO3 |
|---|---|
Peso molecular |
173.21 g/mol |
Nombre IUPAC |
ethyl (2S,4S)-4-methoxypyrrolidine-2-carboxylate |
InChI |
InChI=1S/C8H15NO3/c1-3-12-8(10)7-4-6(11-2)5-9-7/h6-7,9H,3-5H2,1-2H3/t6-,7-/m0/s1 |
Clave InChI |
DBBNCHOEDJWSEU-BQBZGAKWSA-N |
SMILES isomérico |
CCOC(=O)[C@@H]1C[C@@H](CN1)OC |
SMILES canónico |
CCOC(=O)C1CC(CN1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


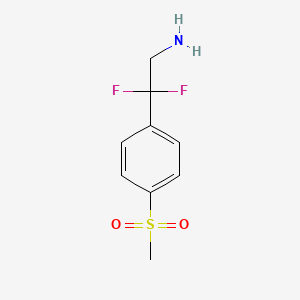
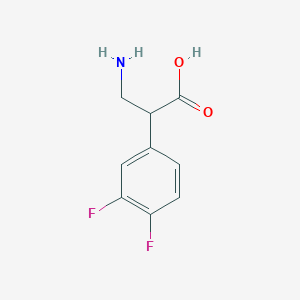
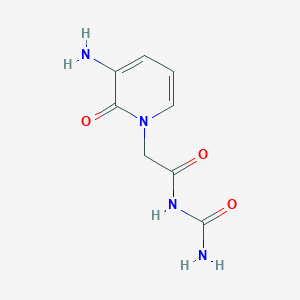

![1-{3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propyl}pyrrolidine](/img/structure/B13541515.png)


![Tert-butyl 2-[(piperazin-1-yl)methyl]pyrrolidine-1-carboxylate](/img/structure/B13541541.png)
![3-(aminomethyl)-5-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-onehydrochloride](/img/structure/B13541548.png)
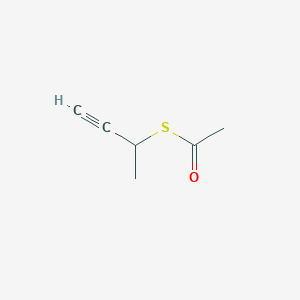

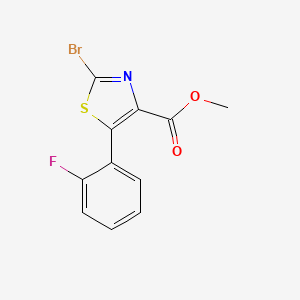
![(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-iodophenyl)propanoic acid](/img/structure/B13541569.png)
![2-[(6-Bromopyridin-2-yl)sulfinyl]acetic acid](/img/structure/B13541581.png)
